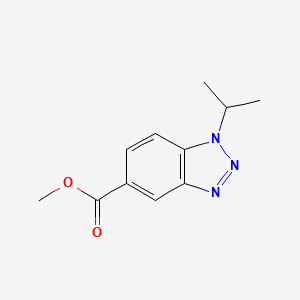

Methyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate

Descripción general

Descripción

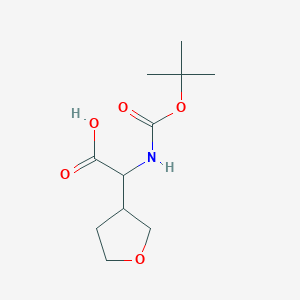

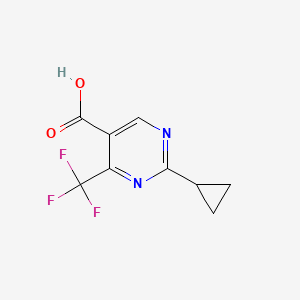

“Methyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate” is a member of benzotriazoles . It has a CAS Number of 874781-97-2 and a molecular weight of 219.24 . The IUPAC name for this compound is methyl 1-isopropyl-1H-1,2,3-benzotriazole-5-carboxylate .

Molecular Structure Analysis

The InChI code for “Methyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate” is 1S/C11H13N3O2/c1-7(2)14-10-5-4-8(11(15)16-3)6-9(10)12-13-14/h4-7H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

“Methyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate” is typically stored in a refrigerated environment .Aplicaciones Científicas De Investigación

Electrocatalysis for Oxygen Evolution Reaction (OER)

Metal–organic frameworks (MOFs) are promising materials for catalysis due to their abundant active metal sites and tunable porous structures. Co3-btca, a MOF containing unsaturated coordinated metal centers and a 1D channel, has been explored as an efficient electrocatalyst for the OER . By optimizing its composition (doping with Fe and/or Ni ions), the Co2.36Fe0.19Ni0.45-btca framework demonstrated remarkable OER performance, including a low overpotential of 292 mV at 10 mA cm−2 and a small Tafel slope of 72.6 mV dec−1. The synergistic effect between unsaturated coordinated Co, Fe, and Ni sites contributes to its enhanced catalytic activity.

Drug Discovery and Medicinal Chemistry

While not directly related to drug discovery, 1,2,3-triazoles (a class of compounds that includes benzotriazoles) have found broad applications in this field. Their unique structural features make them valuable building blocks for designing bioactive molecules. Researchers have exploited triazoles for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs . Although specific studies on Methyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate are scarce, its triazole moiety could inspire similar applications.

Safety and Hazards

When handling “Methyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate”, one should avoid breathing its mist, gas, or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of any spill/leak .

Direcciones Futuras

A MOF based on benzotriazole-5-carboxylate that contains unsaturated coordinated metal centers and a 1D channel was selected to act as an OER catalyst. To optimize the OER performance, isostructural bimetallic and trimetallic frameworks were obtained by doping with Fe and/or Ni ions . This suggests potential future directions in the use of “Methyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate” in the development of catalysts.

Mecanismo De Acción

Target of Action

Methyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate is known to activate G protein-coupled receptors, including GPR84 and HCA3 . These receptors play a crucial role in regulating metabolism and immune functions .

Mode of Action

The compound interacts with its targets, the G protein-coupled receptors, leading to their activation . This activation triggers a cascade of intracellular events that result in the regulation of metabolic and immune functions .

Biochemical Pathways

The activation of G protein-coupled receptors by Methyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate affects various biochemical pathways. These pathways are primarily involved in metabolism and immune response . The downstream effects of these pathways can lead to changes in cellular functions and responses.

Result of Action

The activation of G protein-coupled receptors by Methyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate leads to changes in cellular functions and responses . These changes can affect various physiological processes, including metabolism and immune response .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Methyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate. For instance, the compound’s stability could be affected by temperature and pH . Additionally, the compound’s action and efficacy could be influenced by factors such as the presence of other compounds or physiological conditions of the organism.

Propiedades

IUPAC Name |

methyl 1-propan-2-ylbenzotriazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-7(2)14-10-5-4-8(11(15)16-3)6-9(10)12-13-14/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBRRVGONXXCEBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C=C(C=C2)C(=O)OC)N=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401206350 | |

| Record name | Methyl 1-(1-methylethyl)-1H-benzotriazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401206350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 1-isopropyl-1,2,3-benzotriazole-5-carboxylate | |

CAS RN |

874781-97-2 | |

| Record name | Methyl 1-(1-methylethyl)-1H-benzotriazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874781-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-(1-methylethyl)-1H-benzotriazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401206350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-hydroxy-2-(7-hydroxy-6-(methoxymethoxy)benzo[d][1,3]dioxol-4-yl)acetate](/img/structure/B3161953.png)

![N-Hydroxy-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetimidamide](/img/structure/B3161967.png)

![6-(4-Chlorophenyl)-4-hydrazinylthieno[3,2-D]pyrimidine](/img/structure/B3162018.png)